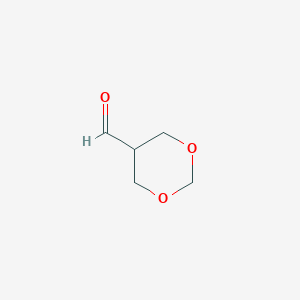![molecular formula C12H16O3S B13878725 Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate](/img/structure/B13878725.png)
Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyethylsulfanyl group attached to a phenyl ring, which is further connected to an acetate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate typically involves the esterification of 2-[4-(2-methoxyethylsulfanyl)phenyl]acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding alcohol by using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate involves its interaction with specific molecular targets. The methoxyethylsulfanyl group can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence oxidative stress pathways and inflammatory responses.
相似化合物的比较
- Methyl 2-[4-(methylsulfanyl)phenyl]acetate
- Methyl 2-[4-(ethylsulfanyl)phenyl]acetate
- Methyl 2-[4-(propylsulfanyl)phenyl]acetate
Comparison: Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate is unique due to the presence of the methoxyethylsulfanyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable molecule for further research and development.
属性
分子式 |
C12H16O3S |
|---|---|
分子量 |
240.32 g/mol |
IUPAC 名称 |
methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate |
InChI |
InChI=1S/C12H16O3S/c1-14-7-8-16-11-5-3-10(4-6-11)9-12(13)15-2/h3-6H,7-9H2,1-2H3 |
InChI 键 |
XNJJPBQHEWQEEO-UHFFFAOYSA-N |
规范 SMILES |
COCCSC1=CC=C(C=C1)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


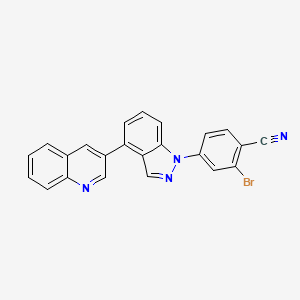
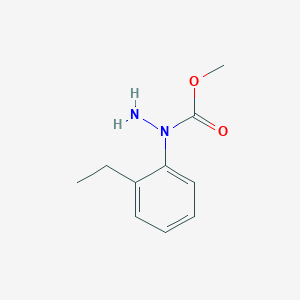
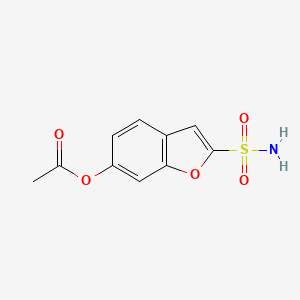
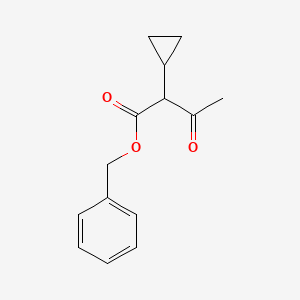
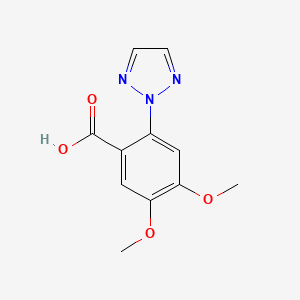
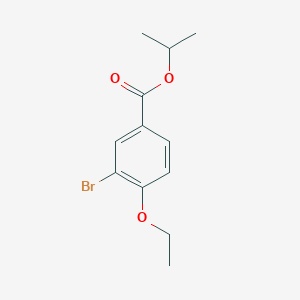
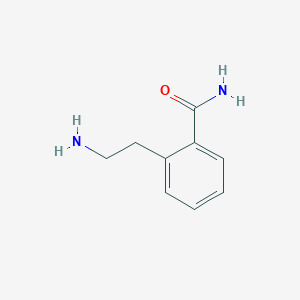
![[5-(3-Bromo-phenyl)-pyridazin-3-yl]-methyl-amine](/img/structure/B13878702.png)
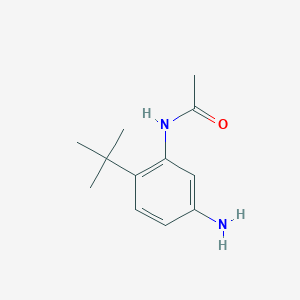
![7-Bromo-2-[(4-hydroxypiperidin-1-yl)methyl]-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B13878710.png)


